N-(5-溴-4-甲基-1,3-噻唑-2-基)乙酰胺

描述

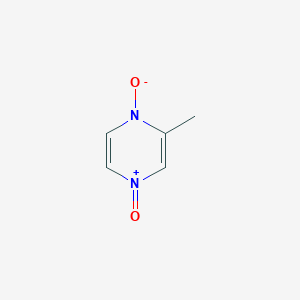

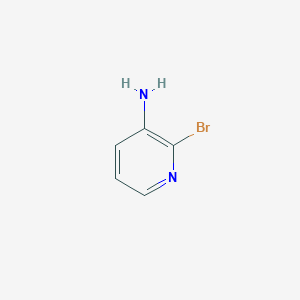

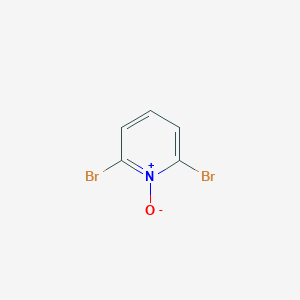

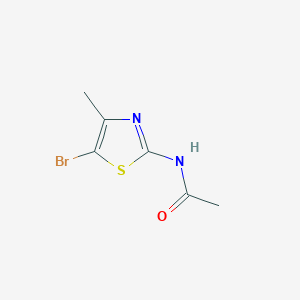

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide (NMBT) is a synthetic compound belonging to the thiazole family of compounds. It is an important intermediate in the synthesis of various heterocyclic compounds and has a wide range of applications in scientific research. NMBT is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool for studying the structure and function of proteins.

科学研究应用

酶抑制和治疗潜力

N-(5-溴-4-甲基-1,3-噻唑-2-基)乙酰胺已被用于研究其作为治疗剂的潜力。一项研究合成了这种化合物的衍生物,并评估了它们对乙酰胆碱酯酶、丁酰胆碱酯酶、α-葡萄糖苷酶和尿素酶等酶的抑制作用。这些化合物还进行了细胞毒性测试,以评估它们作为治疗剂的潜力 (Abbasi et al., 2018)。

抗癌活性

对N-(5-溴-4-甲基-1,3-噻唑-2-基)乙酰胺衍生物的潜在抗癌性质进行了研究。一项研究专注于合成和评估这些衍生物的抗癌活性,特别针对人类肺腺癌细胞。研究发现,某些衍生物表现出高选择性和显著的诱导凋亡效应,表明它们作为抗癌剂的潜力 (Evren et al., 2019)。

抗糖尿病药物

该化合物已被探索其抗糖尿病性质。对这种化合物的S-取代乙酰胺衍生物进行了合成,并评估了它们的酶抑制和细胞毒性行为。研究表明,这些双杂环化合物对与糖尿病相关的酶表现出强大的抑制潜力,表明它们作为抗糖尿病药物的实用性 (Abbasi et al., 2020)。

抗微生物特性

多项研究合成了N-(5-溴-4-甲基-1,3-噻唑-2-基)乙酰胺的衍生物,以探索它们的抗微生物潜力。这些化合物已被表征并测试其抗菌和抗真菌活性,显示出对一系列细菌和真菌菌株的有效性 (Fuloria et al., 2014); (Baviskar et al., 2013)。

阿尔茨海默病和糖尿病

从N-(5-溴-4-甲基-1,3-噻唑-2-基)乙酰胺衍生的含有1,3-噻唑和1,3,4-噁二唑的双杂环化合物在阿尔茨海默病和糖尿病的潜在治疗应用中显示出潜力。这些化合物已被合成并评估其酶抑制潜力,其中一些显示出对乙酰胆碱酯酶和α-葡萄糖苷酶等酶的显著活性 (Ramzan et al., 2018)。

作用机制

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, including enzymes and receptors, leading to diverse biological activities .

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, such as binding to dna, interacting with topoisomerase ii, and causing dna double-strand breaks .

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways, leading to diverse biological effects .

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

属性

IUPAC Name |

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2OS/c1-3-5(7)11-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOJXJXWXAIOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356373 | |

| Record name | N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21478-95-5 | |

| Record name | N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B189607.png)